

# Fencamine-d3: A Technical Guide for Analytical Applications

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## Compound of Interest

Compound Name: Fencamine-d3

Cat. No.: B15145624

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## Abstract

This technical guide provides a comprehensive overview of **Fencamine-d3**, a deuterated isotopologue of the psychostimulant Fencamine. The primary application of **Fencamine-d3** is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Fencamine in biological matrices using mass spectrometry-based techniques. This document details the pharmacology and mechanism of action of the parent compound, Fencamine, and presents a detailed, representative protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Fencamine-d3** as an internal standard.

## Introduction to Fencamine and Fencamine-d3

Fencamine is a psychostimulant drug belonging to the amphetamine class, structurally related to compounds like fenethylline.[1][2] Developed in the 1960s, it was used to treat depressive fatigue, improve concentration, and as an analeptic.[3] Fencamine is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[4]

**Fencamine-d3** (CAS No: 1346598-20-6) is a synthetic derivative of Fencamine where three hydrogen atoms have been replaced by deuterium atoms, a stable, non-radioactive isotope of hydrogen.[5][6] This isotopic labeling increases the molecular weight of the compound (387.49 g/mol for d3 vs. 384.48 g/mol for the parent compound) without significantly altering its chemical properties.[5][7]

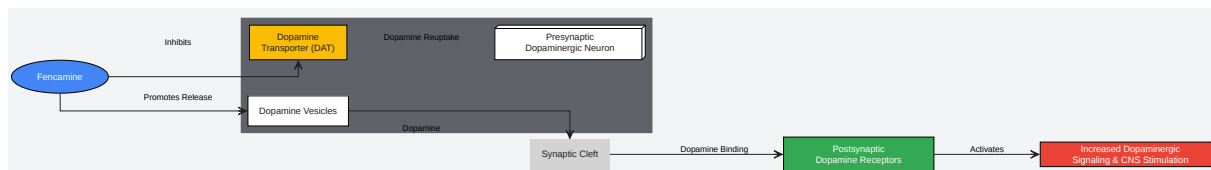
The primary and critical use of **Fencamine-d3** is as an internal standard in quantitative bioanalysis.[8] In techniques like LC-MS/MS, a known quantity of the deuterated standard is added to a sample. Because **Fencamine-d3** is chemically almost identical to Fencamine, it experiences similar behavior during sample extraction, chromatography, and ionization.[9][10] However, due to its different mass, the mass spectrometer can distinguish it from the unlabeled analyte. By comparing the detector response of the analyte to that of the known quantity of the internal standard, analysts can compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[9][11]

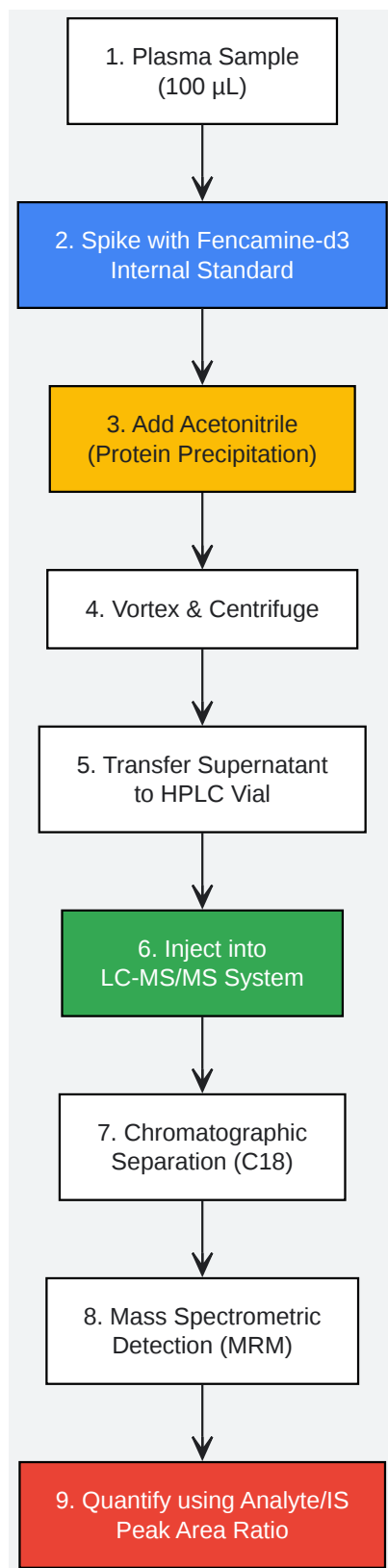
## Pharmacology and Mechanism of Action of Fencamine

Fencamine functions as an indirect dopamine agonist.[12] Its mechanism is twofold, involving both the inhibition of dopamine reuptake and the stimulation of its release into the synapse.[13]

- **Dopamine Transporter (DAT) Inhibition:** Fencamine binds to and inhibits the dopamine transporter (DAT).[13][14] The DAT is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, Fencamine increases the extracellular concentration and duration of action of dopamine.[14]
- **Dopamine Release:** Similar to other amphetamines, Fencamine can promote the release of dopamine from presynaptic vesicles, although it is reportedly about ten times less potent than dexamphetamine in this specific action.[12][13][15]

This dual action leads to a significant enhancement of dopaminergic neurotransmission, resulting in central nervous system stimulation, increased alertness, and elevated mood.[12] [13] Unlike some amphetamines, Fencamine does not inhibit monoamine oxidase (MAO) enzymes.[12][15]





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